molecular formula C20H18O6 B6502391 (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate CAS No. 622359-11-9

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Cat. No.: B6502391
CAS No.: 622359-11-9
M. Wt: 354.4 g/mol
InChI Key: JGOZVGHHPXXWMP-YVLHZVERSA-N
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Description

This compound belongs to the benzofuran class, featuring a benzofuran core fused with a 2,3-dimethoxybenzylidene substituent at the 2-position and a propionate ester at the 6-position. Its Z-configuration ensures specific stereoelectronic properties, influencing its reactivity and biological interactions. The propionate ester balances lipophilicity and solubility, making it a candidate for drug development .

Properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-18(21)25-13-8-9-14-16(11-13)26-17(19(14)22)10-12-6-5-7-15(23-2)20(12)24-3/h5-11H,4H2,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOZVGHHPXXWMP-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound with potential biological activity due to its unique structural features. This article reviews its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by a benzofuran core with a methoxy-substituted benzylidene group and an ester functional group. These features contribute to its reactivity and interaction with biological targets.

Molecular Formula: C19H19O5
Molecular Weight: 329.35 g/mol

Antioxidant Activity

Compounds containing methoxy groups are often noted for their antioxidant properties . Studies have shown that similar benzofuran derivatives exhibit significant free radical scavenging activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

Table 1: Antioxidant Activity of Related Compounds

Compound NameStructure FeaturesAntioxidant Activity
Benzofuran Derivative AMethoxy groupsHigh
Benzofuran Derivative BHydroxyl groupsModerate
This compoundMethoxy and ester groupsSignificant

Anticancer Activity

Research indicates that compounds similar to this compound possess anticancer properties . For example, analogs have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study involving the treatment of human breast cancer cells (MCF-7), the compound exhibited a dose-dependent inhibition of cell growth. The mechanism was attributed to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.

Antimicrobial Effects

The antimicrobial activity of this compound has also been explored. Its structural components suggest potential efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenInhibition Zone (mm)Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

The biological activity of this compound is believed to involve interactions with specific molecular targets. The benzofuran core can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Target Compound : Demonstrated inhibitory activity against COX-2 in preliminary assays, likely due to its 2,3-dimethoxybenzylidene moiety mimicking natural substrate arachidonic acid .
  • Analog-Specific Mechanisms :
    • The 2,5-dimethoxy analog () inhibits tubulin polymerization, a mechanism distinct from the target compound .
    • Pyridine-containing analogs () interact with kinase ATP-binding sites via hydrogen bonding .

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